3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea
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Overview
Description
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea is a complex organic compound that features a bifuran moiety, a hydroxyethyl group, and a chlorophenylmethyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea typically involves multiple steps, including the formation of the bifuran core, the introduction of the hydroxyethyl group, and the final coupling with the chlorophenylmethyl urea. Common synthetic routes may involve:
Formation of the Bifuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: This step often involves the reaction of the bifuran intermediate with ethylene oxide or a similar reagent under controlled conditions.
Coupling with Chlorophenylmethyl Urea: The final step involves the reaction of the hydroxyethyl-bifuran intermediate with 4-chlorophenyl isocyanate or a related compound to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea involves its interaction with specific molecular targets. The bifuran moiety may interact with biological receptors or enzymes, while the hydroxyethyl and chlorophenylmethyl urea groups can modulate its activity and binding affinity. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2,2’-bifurans: These compounds share the bifuran core but differ in the substituents attached to the furan rings.
Chlorophenylmethyl Ureas: Compounds with similar urea structures but different substituents on the phenyl ring.
Uniqueness
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea is unique due to the combination of its bifuran core, hydroxyethyl group, and chlorophenylmethyl urea structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-13-5-3-12(4-6-13)10-20-18(23)21-11-14(22)15-7-8-17(25-15)16-2-1-9-24-16/h1-9,14,22H,10-11H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNNODQIRXTRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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